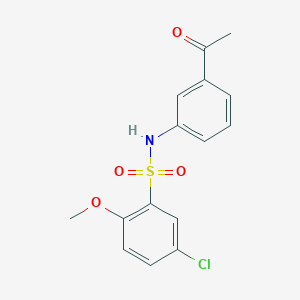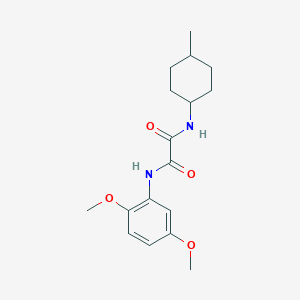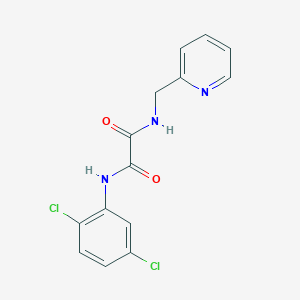![molecular formula C17H24ClN3O4S B4238013 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B4238013.png)
4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide
Descripción general
Descripción
4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a morpholinyl ethyl group, and a pyrrolidinylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Morpholinyl Ethyl Group: The next step involves the introduction of the morpholinyl ethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the benzamide intermediate with 2-chloroethylmorpholine in the presence of a base.
Addition of the Pyrrolidinylsulfonyl Group: The final step involves the sulfonylation of the benzamide intermediate with pyrrolidine-1-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group or the morpholinyl ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Biological Research: The compound can be used as a tool to study cellular pathways and molecular interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The morpholinyl and pyrrolidinylsulfonyl groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide
- 4-chloro-2-fluorobenzenemethanol
- 4-(2,5-diethoxy-4-nitrophenyl)morpholine
Uniqueness
4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of both morpholinyl and pyrrolidinylsulfonyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O4S/c18-15-4-3-14(13-16(15)26(23,24)21-6-1-2-7-21)17(22)19-5-8-20-9-11-25-12-10-20/h3-4,13H,1-2,5-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQSUEARRCJJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCN3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B4237948.png)

![methyl 3-[(5-bromo-2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4237961.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxy-N-(propan-2-yl)benzamide](/img/structure/B4237979.png)


![N~1~-(4-chlorophenyl)-2-{[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B4238007.png)
![2-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4238016.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide](/img/structure/B4238030.png)
![5,6-Dichloro-2-[3-(4-methylpiperidino)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4238036.png)

